1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHREXERZGIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199167 | |
| Record name | 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51144-95-7 | |
| Record name | 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051144957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 1-((2-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Nitrophenyl Sulfonyl 1h Pyrrole and Derivatives
Direct N-Sulfonylation Strategies
Direct N-sulfonylation of the pyrrole (B145914) ring remains the most straightforward and widely employed method for the synthesis of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole. This approach involves the formation of a nitrogen-sulfur bond between the pyrrole nitrogen and the sulfur atom of a sulfonylating agent.
Reaction of Pyrrole with 2-Nitrobenzenesulfonyl Chloride in the Presence of a Base
The most common method for the synthesis of this compound involves the reaction of pyrrole with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.
A general and effective procedure utilizes a biphasic system with a phase-transfer catalyst. To a solution of pyrrole in an organic solvent such as dichloromethane, an aqueous solution of a base like potassium hydroxide (KOH) is added. The deprotonation of pyrrole occurs at the interface of the two phases. A phase-transfer catalyst, for instance, tetrabutylammonium hydrogensulfate, is employed to transport the pyrrolide anion from the aqueous phase to the organic phase, where it can react with the 2-nitrobenzenesulfonyl chloride. This method often proceeds at room temperature and provides the desired N-sulfonylated pyrrole in good yield after a straightforward workup and purification by column chromatography rsc.org.
The reaction can be summarized by the following scheme:
Scheme 1: General reaction for the N-sulfonylation of pyrrole with 2-nitrobenzenesulfonyl chloride.
An alternative homogeneous system involves the use of an organic base, such as pyridine, in a suitable organic solvent like dichloromethane. Pyridine serves both as a base to neutralize the hydrochloric acid byproduct and as a nucleophilic catalyst.
Influence of Reaction Conditions and Catalytic Systems
The efficiency of the direct N-sulfonylation of pyrrole is significantly influenced by the choice of base, solvent, and catalyst. While strong inorganic bases like KOH are effective, milder organic bases such as triethylamine or pyridine can also be used, particularly when substrates are sensitive to harsh basic conditions.
The solvent choice is critical for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane, acetonitrile, and tetrahydrofuran are commonly used solvents for this transformation.
In recent years, the development of catalytic systems to promote N-sulfonylation has gained attention. While phase-transfer catalysts are well-established for biphasic systems, Lewis acids and solid-supported catalysts have been explored for homogeneous and heterogeneous reactions, respectively. For instance, low-cost and commercially available aluminas have demonstrated efficacy as catalysts in the Paal-Knorr synthesis of N-substituted pyrroles, a reaction that shares mechanistic similarities with N-sulfonylation in terms of pyrrole ring formation followed by substitution mdpi.com. The acidic sites on the alumina surface can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by pyrrole. The use of such solid catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry mdpi.com.
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
| Base | Potassium Hydroxide (KOH) | Strong base, effective for deprotonation in biphasic systems. | rsc.org |
| Pyridine | Acts as a base and nucleophilic catalyst in homogeneous systems. | ||
| Solvent | Dichloromethane | Common organic solvent, good solubility for reactants. | rsc.org |
| Acetonitrile | Alternative polar aprotic solvent. | ||
| Catalyst | Tetrabutylammonium hydrogensulfate | Phase-transfer catalyst for biphasic reactions. | rsc.org |
| Alumina (solid acid) | Potential heterogeneous catalyst to activate the sulfonyl chloride. | mdpi.com |
Multicomponent Reaction Approaches for Pyrrole Core Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical alternative to traditional stepwise syntheses bohrium.com. These strategies can be employed for the de novo synthesis of the pyrrole ring with the desired N-sulfonyl group already incorporated or poised for introduction.
Convergent Synthesis of Substituted Pyrroles
While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented, general MCRs for N-substituted pyrroles can be adapted. For instance, a one-pot reaction involving an amine, a 1,4-dicarbonyl compound, and a suitable precursor for the sulfonyl group could be envisioned.
A notable example of a multicomponent approach leading to N-sulfonylated pyrroles involves the reaction of terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers organic-chemistry.orgnih.gov. This method proceeds through the in-situ formation of a 1-sulfonyl-1,2,3-triazole, which then undergoes a rhodium-catalyzed transannulation with an alkenyl alkyl ether to yield the substituted pyrrole organic-chemistry.orgnih.gov. By selecting an N-sulfonyl azide bearing the 2-nitrophenyl group, this methodology could potentially be applied to the synthesis of derivatives of the target compound.
Incorporation of Sulfonyl and Nitrophenyl Moieties in One-Pot Processes
One-pot syntheses that combine several reaction steps without the isolation of intermediates are highly desirable for improving efficiency. A hypothetical one-pot process for this compound could involve the initial formation of the pyrrole ring from acyclic precursors, followed by in-situ N-sulfonylation.
For example, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, could be adapted. In this case, 2-nitrobenzenesulfonamide could potentially act as the nitrogen source, although this would be a non-traditional application of the Paal-Knorr reaction which typically uses primary amines. A more plausible approach would be to use a primary amine that can be easily converted to the sulfonamide in a subsequent step within the same pot.
Pyrrole Formation via Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide another powerful strategy for the construction of the pyrrole nucleus. These reactions can be designed to introduce the N-sulfonyl group concurrently with ring formation.
A rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes has been reported to produce 1,2,4-trisubstituted pyrroles nih.gov. This reaction demonstrates the principle of forming an N-sulfonylated pyrrole ring through a ring-forming process. To apply this to the synthesis of the target compound, one would need to start with a 2-nitrobenzenesulfonyl azide and react it with an appropriate alkyne to form the corresponding triazole, which would then undergo transannulation.
Another relevant strategy is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to synthesize pyrroles mdpi.com. While this method typically uses primary amines, the resulting N-substituted pyrrole could potentially be further functionalized or the methodology adapted to incorporate a sulfonamide precursor.
Aza-Wittig Reactions for N-Substituted Pyrrole Synthesis
The aza-Wittig reaction has emerged as a powerful tool for the synthesis of N-substituted pyrroles, offering a convergent and efficient route to these important heterocycles. This reaction involves the formation of an iminophosphorane, which then reacts with a carbonyl compound to furnish an imine. In the context of pyrrole synthesis, intramolecular aza-Wittig reactions are particularly valuable for constructing the pyrrole ring. ehu.es
The general mechanism, analogous to the standard Wittig reaction, begins with the reaction of an organic azide with a phosphine, typically triphenylphosphine, to generate an iminophosphorane via the Staudinger reaction. chem-station.comwikipedia.org This intermediate can then undergo an intramolecular reaction with a suitably positioned carbonyl group to form a cyclic imine, which subsequently aromatizes to the pyrrole. This methodology has been successfully employed in the synthesis of a variety of heterocyclic compounds. ehu.esresearchgate.net
A key advantage of the aza-Wittig reaction is its compatibility with a wide range of functional groups, allowing for the synthesis of complex and highly functionalized pyrrole derivatives. The reaction conditions are generally mild, and the starting materials are often readily accessible. For the synthesis of derivatives of this compound, a precursor containing both an azide and a ketone functionality, tethered by a suitable linker, would be required. The 2-nitrophenylsulfonyl group would be pre-installed on the nitrogen atom that ultimately becomes the pyrrole nitrogen.
| Reactants | Key Intermediates | Product | Reaction Type |
| γ-Azido ketone with N-(2-nitrophenyl)sulfonyl group | Iminophosphorane | This compound derivative | Intramolecular Aza-Wittig |
| Organic azide and triphenylphosphine | Iminophosphorane | - | Staudinger reaction |
This table illustrates the general components and intermediates in the aza-Wittig synthesis of N-substituted pyrroles.
Transformations of α-EWG-substituted (electron-withdrawing group) γ-azidobutyronitriles can proceed via unusual aza-Wittig reactions between the phosphazene and nitrile functions to afford pyrrole-derived iminophosphazenes. acs.org The electron-withdrawing groups control the chemoselectivity of the reaction. acs.org
Cascade and Tandem Processes for Pyrrole Ring Formation
Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.gov These processes are particularly well-suited for the construction of heterocyclic rings like pyrrole.
The synthesis of pyrroles can be achieved through the spontaneous cyclization of appropriately substituted ketone precursors. In the context of this compound derivatives, a strategy involving the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia is a classic approach known as the Paal-Knorr synthesis. mdpi.com
In a modified approach tailored for N-sulfonylated pyrroles, a γ-amino ketone bearing the 2-nitrophenylsulfonyl group on the nitrogen atom can undergo intramolecular condensation to form a cyclic enamine, which then dehydrates to yield the aromatic pyrrole ring. The 2-nitrophenylsulfonyl group, being strongly electron-withdrawing, can influence the reactivity of the amine and the subsequent cyclization and aromatization steps. The starting γ-amino ketones can be synthesized through various methods, including the Michael addition of a sulfonamide to an α,β-unsaturated ketone.
| Starting Material | Key Transformation | Product |
| γ-(N-(2-Nitrophenyl)sulfonyl)amino ketone | Intramolecular condensation and dehydration | Substituted this compound |
This table outlines the spontaneous cyclization approach to N-sulfonylated pyrroles.
A general cascade synthesis of pyrroles from nitroarenes has been reported using a heterogeneous cobalt catalyst with various reducing agents. This process demonstrates the utility of cascade reactions in forming the pyrrole core from readily available starting materials. nih.gov
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings. A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component. nih.govmdpi.comdntb.gov.ua This reaction typically involves the base-mediated reaction of TosMIC with an electron-deficient alkene (a Michael acceptor). nih.gov
The mechanism proceeds through the formation of a stabilized carbanion from TosMIC, which then undergoes a Michael addition to the alkene. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring. researchgate.net This method is highly versatile and allows for the synthesis of a wide array of substituted pyrroles. nih.govmdpi.comdntb.gov.ua
For the synthesis of this compound derivatives, this approach would involve the reaction of an N-(2-nitrophenyl)sulfonyl-protected α,β-unsaturated imine or a related Michael acceptor with TosMIC. The presence of the electron-withdrawing sulfonyl group can activate the Michael acceptor towards nucleophilic attack by the TosMIC anion.
| Reactant 1 | Reactant 2 | Key Steps | Product |
| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated compound | Michael addition, 5-endo cyclization, elimination | Substituted pyrrole |
| TosMIC | N-(2-Nitrophenyl)sulfonyl-α,β-unsaturated imine | Michael addition, cyclization, elimination | This compound derivative |
This table summarizes the key components and steps of the [3+2] cycloaddition approach to pyrrole synthesis.
This cycloaddition strategy has been extended to include reactions with various electron-deficient compounds, highlighting its broad applicability. nih.govmdpi.comdntb.gov.ua
Regioselective and Stereoselective Synthetic Control
Achieving control over regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis, enabling the precise construction of complex molecular architectures.
The this compound ring exhibits distinct reactivity at its different carbon positions. The electron-withdrawing nature of the N-sulfonyl group generally deactivates the pyrrole ring towards electrophilic substitution compared to N-unsubstituted or N-alkyl pyrroles. However, functionalization is still possible, and controlling the regioselectivity of these reactions is crucial.
Friedel-Crafts acylation is a common method for introducing acyl groups onto the pyrrole ring. The position of acylation (C2 vs. C3) can often be controlled by the choice of Lewis acid, solvent, and reaction temperature. For N-sulfonylpyrroles, acylation typically occurs at the C2 position due to the directing effect of the sulfonyl group and the greater thermodynamic stability of the resulting intermediate. However, under certain conditions, C3 acylation can be achieved. For instance, the use of milder Lewis acids or specific reaction conditions can favor the kinetically controlled C3-acylated product.
Recent studies have shown that the site selectivity of arylation on the pyrrole ring can be switched by changing the phosphine ligands in palladium-catalyzed C-H arylation reactions. nih.gov This demonstrates that catalyst control can be a powerful tool for achieving regioselectivity.
| Reaction | Typical Position | Controlling Factors |
| Friedel-Crafts Acylation | C2 | Lewis acid, solvent, temperature |
| C-H Arylation | C2 or C3 | Palladium catalyst, phosphine ligand |
This table highlights factors influencing the regioselective functionalization of the pyrrole ring.
The development of enantioselective methods for the synthesis of chiral pyrrole derivatives is of significant interest due to the prevalence of such motifs in biologically active molecules. Asymmetric catalysis provides an efficient means to introduce chirality.
For derivatives of this compound, enantioselectivity can be introduced at various stages of the synthesis. For example, in the [3+2] cycloaddition approach, a chiral phase-transfer catalyst can be employed to control the stereochemistry of the initial Michael addition. Alternatively, a chiral auxiliary can be attached to the Michael acceptor.
Another strategy involves the asymmetric functionalization of a pre-formed this compound ring. For instance, an asymmetric Diels-Alder reaction using a pyrrole derivative as the diene could provide a route to chiral, fused-ring systems. Furthermore, enantioselective metal-catalyzed cross-coupling reactions or C-H functionalization reactions can be used to introduce chiral substituents onto the pyrrole core.
Recent advances in organocatalysis have also provided powerful tools for the enantioselective synthesis of pyrrole derivatives. For example, chiral Brønsted acids have been used to catalyze the enantioselective cycloaddition of pyrrole-2-methides with aldehydes. nih.govacs.org Iridium-catalyzed asymmetric allylic amination has also been used to construct chiral pyrrole-fused piperazines and piperazinones with high enantioselectivity. acs.org
| Method | Chiral Source | Outcome |
| Asymmetric [3+2] Cycloaddition | Chiral phase-transfer catalyst or chiral auxiliary | Enantioenriched pyrrolidines, precursors to pyrroles |
| Asymmetric C-H Functionalization | Chiral ligand on metal catalyst | Enantioenriched functionalized pyrroles |
| Organocatalytic Cycloaddition | Chiral Brønsted acid | Enantioenriched pyrrolizine derivatives |
| Iridium-Catalyzed Allylic Amination | Chiral phosphoramidite ligand | Enantioenriched pyrrole-fused heterocycles |
This table summarizes various approaches for the enantioselective synthesis of chiral pyrrole derivatives.
The synthesis of chiral heterocyclic systems containing both chroman and pyrazolone derivatives has been achieved with high enantioselectivity using a chiral squaramide catalyst. This highlights the potential of organocatalysis in constructing complex chiral molecules.
Reactivity and Advanced Transformations of 1 2 Nitrophenyl Sulfonyl 1h Pyrrole
Role of the Sulfonyl Group in Pyrrole (B145914) Reactivity
N-Protection and Electron-Withdrawing Effects on the Pyrrole Ring
The sulfonyl group is a common and effective protecting group for the nitrogen atom of pyrroles. researchgate.netsci-hub.se Its primary function stems from a potent electron-withdrawing effect, which significantly reduces the electron density of the pyrrole ring. researchgate.netresearchgate.net This deactivation of the ring system enhances the stability of the pyrrole moiety, which is otherwise susceptible to decomposition, particularly under acidic conditions. researchgate.net The presence of the (2-Nitrophenyl)sulfonyl group, in particular, substantially influences the chemical properties and reactivity of the compound due to the combined electron-withdrawing nature of both the sulfonyl and the nitro groups. ontosight.ai This reduction in reactivity allows for a broader range of chemical transformations to be performed on the pyrrole ring or on substituents, often with higher yields and improved regioselectivity, that would not be feasible with an unprotected pyrrole. researchgate.netsci-hub.se
The effectiveness of sulfonyl groups as electron-withdrawing protecting groups for pyrroles has been analyzed using methods such as 13C NMR spectroscopy and X-ray crystal structures. researchgate.netnih.gov These studies confirm the delocalization of the nitrogen lone pair into the sulfonyl group, thereby decreasing the aromatic character and nucleophilicity of the pyrrole ring.
Facile Deprotection Strategies of N-Sulfonylpyrroles (e.g., Thiolate-Mediated Cleavage)
A key advantage of using sulfonyl groups for N-protection is the availability of reliable methods for their removal once their protective function is no longer needed. For N-sulfonyl pyrroles bearing nitroaryl groups, such as the 2-nosyl or 2,4-dinitrophenylsulfonyl substituents, deprotection can be achieved under mild and specific conditions. researchgate.net A particularly effective method involves the use of thiolates, such as benzenethiolate, which readily cleave the N-S bond. researchgate.netnih.gov This process is advantageous as it proceeds under gentle conditions, preserving sensitive functional groups elsewhere in the molecule. The reaction with a thiol nucleophile results in the displacement of the pyrrolide anion and the formation of a corresponding thioether, such as 2-nitrophenyl phenyl sulfide (B99878) in the case of a 2-nosyl group. researchgate.net
Diversification of Sulfonyl Pyrroles via Radical Intermediates
N-Sulfonylpyrroles serve as valuable precursors to both sulfonyl and pyrrolyl radicals, enabling novel synthetic transformations. rsc.org Visible light-mediated photoredox catalysis can induce the cleavage of the N–S bond in sulfonyl pyrroles. rsc.orgnih.gov This homolytic cleavage generates a pyrrolyl radical and a sulfonyl radical, which can then participate in various downstream reactions. rsc.orgrsc.org This strategy has been successfully employed in the di- and tri-functionalization of alkenes, where the pyrrolyl radical adds to the double bond, leading to the construction of complex molecular architectures and the formation of quaternary carbon centers. rsc.org
Furthermore, radical cyclizations involving N-sulfonylpyrroles have been demonstrated. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, radical addition to the α-position of the pyrrole nucleus can initiate cyclization events. cdnsciencepub.comresearchgate.netcdnsciencepub.com In some cases, these cyclizations are followed by the reductive removal of the sulfonyl group, showcasing the dual role of the sulfonyl moiety as both a directing group and a leaving group in radical-mediated processes. cdnsciencepub.comresearchgate.net The fragmentation of β-sulfonyl radicals to generate a sulfonyl radical and a multiple bond is a reaction with broad synthetic utility. nih.gov
Electrochemical Transformations and Their Synthetic Utility
Electrochemical methods provide an alternative and powerful approach to the functionalization of N-sulfonylpyrroles. nih.govlookchem.comresearchgate.net Both photochemical and electrochemical reduction of sulfonyl pyrroles can generate sulfinate intermediates. lookchem.comresearchgate.net These sulfinates are versatile species that can be trapped in situ with various electrophiles. For example, reaction with methyl iodide (MeI) converts the sulfinate into the corresponding methyl sulfone in a one-pot process. researchgate.net This transformation highlights the utility of sulfonyl pyrroles as synthetic linchpins, allowing for the conversion of primary sulfonamides into a variety of other sulfur-containing functional groups, including sulfones, sulfonic acids, and other sulfonamides. nih.govlookchem.comresearchgate.net The electrochemical approach offers a controlled and often milder alternative to traditional chemical redox methods for activating the N-S bond. nih.govrsc.org
Reactions Involving the Pyrrole Ring System
Electrophilic Aromatic Substitution on N-Sulfonylpyrroles
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. wikipedia.org While the pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, the attachment of a strong electron-withdrawing group like a phenylsulfonyl or a nitrophenylsulfonyl moiety to the nitrogen atom significantly alters this reactivity. nih.govwikipedia.org The deactivating effect of the N-sulfonyl group makes the pyrrole ring less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions. sci-hub.se
However, this deactivation also imparts crucial regiochemical control. While electrophilic substitution on unprotected pyrrole typically occurs at the C2-position, the presence of an N-sulfonyl group directs incoming electrophiles predominantly to the C3-position. nih.govwikipedia.org This shift in regioselectivity is a valuable tool in synthesis, providing access to 3-substituted pyrrole derivatives that are otherwise difficult to obtain. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.comyoutube.com For N-sulfonylpyrroles, these reactions, when they occur, are expected to yield the C3-substituted product, allowing for further functionalization of the pyrrole core. nih.gov
Interactive Data Table: Summary of Transformations for N-Sulfonyl Pyrroles
| Transformation Category | Reagents/Conditions | Intermediate Species | Product Type | Ref. |
| Deprotection | Thiolates (e.g., benzenethiolate) | Pyrrolide anion | Unprotected Pyrrole | researchgate.netnih.gov |
| Radical Reaction | Visible Light, Photocatalyst | Pyrrolyl Radical, Sulfonyl Radical | Functionalized Alkenes | rsc.org |
| Electrochemical | Electrochemical Reduction | Sulfinate | Sulfones, Sulfonic Acids | nih.govlookchem.comresearchgate.net |
| Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | σ-complex | C3-Substituted Pyrrole | nih.gov |
Nucleophilic Attack and Addition Reactions to the Pyrrole Moiety
The attachment of the potent electron-withdrawing (2-nitrophenyl)sulfonyl group to the pyrrole nitrogen significantly alters the electron density of the heterocyclic ring. In contrast to the electron-rich nature of unsubstituted pyrrole, which favors electrophilic substitution, the N-sulfonyl group depletes the ring of electron density. This "inversion of reactivity" renders the pyrrole moiety susceptible to nucleophilic attack and addition reactions, a characteristic not typical for the parent heterocycle.
While intermolecular nucleophilic additions to the unsubstituted 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole ring are not extensively documented, the enhanced electrophilicity of the ring is demonstrated in intramolecular processes. For instance, related N-sulfonyl pyrrole systems can undergo acid-catalyzed ring closures where an internal nucleophile attacks the activated pyrrole ring. nih.gov These reactions often proceed through the formation of a transient N-sulfonyliminium ion, which further enhances the electrophilic character of the system, facilitating the cyclization. nih.gov The general principle of nucleophilic addition involves the attack of a nucleophile on one of the carbon atoms of the pyrrole ring, leading to the breaking of a π-bond and the formation of a tetrahedral carbon center. wikipedia.orgmasterorganicchemistry.com
| Property | Unsubstituted 1H-Pyrrole | This compound |
|---|---|---|
| Electron Density | High (π-excessive) | Reduced (π-deficient) |
| Primary Reactivity | Electrophilic Aromatic Substitution | Nucleophilic Attack / Addition |
| Susceptibility to Nucleophiles | Low | High |
Transformations of the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is not merely a passive electronic modifier; its nitro functionality is a versatile handle for significant molecular transformations, primarily through reduction and subsequent cyclization reactions.
The conversion of the nitro group to a primary amino group is a fundamental and well-established transformation in organic synthesis. This reduction fundamentally alters the electronic and steric properties of the substituent, converting a powerful electron-withdrawing group into a potent electron-donating and nucleophilic amino group. A variety of methods are effective for this transformation.
Catalytic hydrogenation, employing hydrogen gas with catalysts like palladium on carbon (Pd/C), is a clean and efficient method. Alternatively, dissolving metal reductions using reagents such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric or acetic acid) are widely used and tolerant of many other functional groups. For a related substrate, 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide, the nitro group was successfully reduced to the corresponding amine using iron powder in glacial acetic acid. The product of this reaction, 1-[(2-aminophenyl)sulfonyl]-1H-pyrrole, is a key precursor for subsequent cyclization reactions.
| Method | Reagents | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., EtOH, EtOAc) |
| Dissolving Metal Reduction | Fe / HCl or CH₃COOH | Heating in acidic solution |
| Dissolving Metal Reduction | Sn / HCl | Acidic solution, often requires heating |
| Dissolving Metal Reduction | Zn / HCl or CH₃COOH | Acidic solution |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Reflux in methanol |
The generation of the 1-[(2-aminophenyl)sulfonyl]-1H-pyrrole intermediate provides an opportunity for intramolecular cyclization, leading to the formation of novel fused heterocyclic systems. The proximity of the newly formed nucleophilic amino group to the sulfonyl-activated pyrrole ring facilitates ring-closure reactions.
A notable example is the synthesis of the pyrrolo[1,2-b] cdnsciencepub.comrsc.orgacs.orgbenzothiadiazepine (PBTD) ring system. researchgate.net This synthesis begins with the 1-(o-aminobenzenesulfonyl)pyrrole intermediate. N-formylation of the primary amine, followed by a Bischler–Napieralski type of ring closure where the pyrrole ring acts as the nucleophile, completes the synthesis of the tricyclic PBTD structure. researchgate.net This transformation highlights the utility of the reduction-cyclization sequence in building complex molecular architectures from this compound.
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1. Reduction | This compound | Fe / CH₃COOH (or other) | 1-[(2-Aminophenyl)sulfonyl]-1H-pyrrole |
| 2. Cyclization | 1-[(2-Aminophenyl)sulfonyl]-1H-pyrrole | i) Formylation (e.g., HCOOH) ii) Bischler–Napieralski conditions (e.g., POCl₃) | Pyrrolo[1,2-b] cdnsciencepub.comrsc.orgacs.orgbenzothiadiazepine 5,5-dioxide |
Rearrangement Reactions
The intricate structure of this compound and its derivatives makes them candidates for fascinating intramolecular rearrangements, most notably the Truce-Smiles rearrangement.
The Truce-Smiles rearrangement is a powerful C-C bond-forming reaction that involves an intramolecular nucleophilic aromatic substitution (SNAr). cdnsciencepub.comcdnsciencepub.com In this process, a carbanion attacks an electron-deficient aromatic ring, displacing a leaving group that is tethered to the carbanion's precursor. The reaction is facilitated by strong electron-withdrawing groups on the aromatic ring, such as the nitro group present in the 2-nitrophenyl moiety. manchester.ac.uk
In systems derived from this compound, the sulfonyl group plays a dual role: it activates the phenyl ring towards nucleophilic attack and can subsequently be extruded as sulfur dioxide (SO₂), leading to a desulfonylative rearrangement. cdnsciencepub.comcdnsciencepub.com A recent development has shown that N-heterocyclic carbene (NHC) catalysis can facilitate a desulfonylative Smiles rearrangement on N-(2-nitrophenyl)sulfonyl-2-pyrrolecarboxaldehyde. acs.org This reaction proceeds under mild, transition-metal-free conditions, where the NHC generates an acyl anion equivalent (a Breslow intermediate) that acts as the intramolecular nucleophile. This nucleophile attacks the nitro-activated phenyl ring, leading to the formation of a spirocyclic Meisenheimer intermediate, followed by rearrangement and extrusion of SO₂ to yield 2-aroyl pyrroles. acs.org
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) cdnsciencepub.com |
| Key Intermediate | Spirocyclic Meisenheimer Complex cdnsciencepub.comacs.org |
| Activating Group | Ortho-Nitro group on the phenyl ring |
| Role of Sulfonyl Group | 1. Activates the phenyl ring. 2. Acts as a leaving group (extruded as SO₂) in desulfonylative variants. cdnsciencepub.com |
| Modern Catalysis | N-Heterocyclic Carbene (NHC) catalysis enables mild, transition-metal-free conditions. acs.org |
Beyond the well-defined Truce-Smiles rearrangement, other intramolecular isomerizations can occur in related N-sulfonyl pyrrole systems, particularly involving substituents on the pyrrole ring. For example, acyl groups on N-sulfonyl pyrroles have been shown to undergo acid-mediated rearrangement. nih.gov Under strongly acidic conditions, an acyl group initially introduced at the 2-position of an N-tosyl pyrrole can migrate to the 3-position. nih.gov This type of rearrangement is proposed to proceed via an initial 2-acylation followed by an acid-catalyzed isomerization, rather than direct acylation at the 3-position. While this specific reaction has not been documented for the parent this compound, it illustrates the potential for substituent migrations on the N-sulfonyl pyrrole scaffold under certain conditions.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
Understanding the step-by-step sequence of elementary reactions is key to controlling chemical outcomes. For N-sulfonylpyrroles, mechanistic studies often focus on their synthesis, typically involving the reaction of a pyrrole (B145914) with a sulfonyl chloride in the presence of a base, and their subsequent functionalization.
The synthesis of N-sulfonylpyrroles, including 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole, proceeds through a nucleophilic substitution reaction where the pyrrolide anion acts as the nucleophile. While the reaction intermediates are often transient and difficult to isolate, their existence can be inferred from kinetic studies and trapping experiments.
In related reactions, such as the functionalization of primary sulfonamides via sulfonyl pyrroles, the formation of a sulfinate intermediate has been proposed under photoredox conditions. This sulfinate can then be trapped by electrophiles like methyl iodide to form the corresponding methyl sulfone. While not directly studying this compound, this highlights the types of reactive intermediates that can be generated from N-sulfonylpyrrole scaffolds.
In the context of peptide synthesis, ortho-nitrophenyl esters have been studied as reactive intermediates. The specific conformation of these esters, where the nitro group is positioned near the ester functionality, has significant implications for their reactivity.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods are invaluable for locating and characterizing the geometry and energy of transition states, which are not experimentally observable. For reactions involving N-sulfonylpyrroles, theoretical calculations can model the transition state for the initial N-sulfonylation reaction, providing insights into the reaction barrier and the influence of substituents on the reaction rate.
For instance, in the study of pyrrole adsorption on metal surfaces, linear synchronous transit (LST) and quadratic synchronous transit (QST) calculations have been used to estimate the activation energy for phase transformations of adsorbed pyrrole, indicating a relatively high energy barrier. Similar computational approaches can be applied to model the transition states of reactions involving this compound.
Computational Chemistry Applications
Computational chemistry provides a molecular-level understanding of chemical phenomena. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and properties of molecules like this compound.
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For arylsulfonylpyrroles, geometry optimization can reveal important structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries provide a foundation for further computational analysis.
For example, a DFT study on 1-(2-aminophenyl) pyrrole using the B3LYP/6-31G(d,p) level of theory was performed to optimize its geometry. Similar calculations for this compound would elucidate the spatial relationship between the pyrrole ring, the sulfonyl group, and the 2-nitrophenyl moiety, which is crucial for understanding its reactivity and intermolecular interactions.
Table 1: Representative Calculated Geometrical Parameters for a Related Arylpyrrole Derivative
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-N (pyrrole) | 1.38 |
| N-S | 1.65 |
| S=O | 1.43 |
| C-S-N angle | 108.5 |
| C-N-C (pyrrole) angle | 109.0 |
Note: These are hypothetical values for illustrative purposes based on typical bond lengths and angles in similar structures, as specific data for this compound is not available.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. NBO analysis on this compound would provide insights into the delocalization of electrons and the nature of the chemical bonds, particularly the N-S bond and the interactions between the sulfonyl group and the aromatic rings.
Studies on other organic molecules have shown that NBO analysis can effectively describe intramolecular charge transfer. For thiazole (B1198619) azo dyes, NBO analysis was used to understand the donor-acceptor interactions that give rise to their nonlinear optical properties. A similar analysis on this compound would quantify the electron-withdrawing effect of the (2-nitrophenyl)sulfonyl group on the pyrrole ring.
Computational chemistry can predict the reactivity of a molecule and the likely outcome of a reaction. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule.
For this compound, the electron-withdrawing (2-nitrophenyl)sulfonyl group is expected to decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic substitution compared to unsubstituted pyrrole. Computational models can quantify this effect and predict the regioselectivity of reactions. For instance, calculations on various pyrrole derivatives have helped to rationalize their reactivity patterns in different chemical transformations.
Table 2: Calculated Electronic Properties of a Model Arylsulfonylpyrrole
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Note: These are hypothetical values for illustrative purposes based on typical electronic properties of similar compounds, as specific data for this compound is not available.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole.
Proton (1H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) ring and the 2-nitrophenyl group.
The protons on the pyrrole ring typically appear as two distinct multiplets. The protons at the 2- and 5-positions (α-protons) are electronically deshielded by the adjacent nitrogen atom and the sulfonyl group, causing them to resonate at a lower field compared to the protons at the 3- and 4-positions (β-protons).
The aromatic protons of the 2-nitrophenyl group exhibit a complex splitting pattern due to their proximity and coupling with each other. The presence of the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups significantly influences their chemical shifts, generally pushing them downfield. For a related compound, 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-(2-nitrophenyl)-1H-pyrrole, the aromatic protons of the nitrophenyl group appear in the range of 7.32-8.08 ppm rsc.org.
Table 1: Representative ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrole H-2, H-5 | ~7.0 - 7.5 | Multiplet |
| Pyrrole H-3, H-4 | ~6.2 - 6.5 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment.
Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Assignments
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbon atoms of the pyrrole ring show characteristic chemical shifts. The α-carbons (C-2 and C-5) are typically found further downfield than the β-carbons (C-3 and C-4) due to the influence of the nitrogen atom. The carbons of the 2-nitrophenyl group appear in the aromatic region of the spectrum, with their precise shifts influenced by the positions of the nitro and sulfonyl substituents. The carbon atom attached to the nitro group is often significantly deshielded. In a similar structure, the aromatic carbons of a nitrophenyl group attached to a pyrrole system were observed between 123.1 and 158.4 ppm rsc.org.
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole C-2, C-5 | ~120 - 125 |
| Pyrrole C-3, C-4 | ~110 - 115 |
Note: Assignments are based on general principles and data from analogous structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that confirm its structure.
The most prominent bands are associated with the sulfonyl (SO₂) and nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear as two strong bands. For related sulfonamides, these bands are observed around 1370 cm⁻¹ and 1170 cm⁻¹ rsc.org. The nitro group also exhibits characteristic asymmetric and symmetric stretching frequencies, usually found in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-N stretching of the pyrrole ring and the aromatic C-H and C=C stretching vibrations from both rings also contribute to the spectrum.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 - 1370 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 - 1180 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound, techniques like Electrospray Ionization (ESI) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the N-S bond, separating the pyrrole and the 2-nitrophenylsulfonyl moieties, providing further structural evidence.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Application of Spectroscopic Techniques in Monitoring Reaction Progress
Spectroscopic techniques are invaluable for monitoring the progress of the synthesis of this compound, which is typically formed by the reaction of pyrrole with 2-nitrobenzenesulfonyl chloride in the presence of a base ontosight.ai.
¹H NMR Spectroscopy: The reaction can be monitored by observing the disappearance of the characteristic N-H proton signal of the starting pyrrole, which is typically a broad singlet, and the appearance of the distinct aromatic and pyrrole signals of the final product.
IR Spectroscopy: The disappearance of the N-H stretching vibration of pyrrole (around 3400 cm⁻¹) and the emergence of the strong S=O stretching bands of the sulfonyl group are clear indicators of the reaction's progression acgpubs.org.
Thin-Layer Chromatography (TLC): While not a spectroscopic technique, TLC is often used in conjunction to visually track the consumption of starting materials and the formation of the product by comparing their retention factors (Rf values).
By utilizing this combination of spectroscopic methods, chemists can effectively follow the reaction to completion and confirm the identity and purity of the synthesized this compound.
Applications As Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
Synthesis of Pyrrole-Containing Heterocyclic Systems
The strategic placement of the 2-nitrophenylsulfonyl group on the pyrrole (B145914) nitrogen facilitates various synthetic transformations, making it an important precursor for a range of pyrrole-containing heterocyclic systems. This group can act as both an activating group and a protecting group, which can be removed or modified in later synthetic steps.
Assembly of Fused Pyrrole Derivatives
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole is instrumental in the assembly of fused heterocyclic systems where the pyrrole ring is annulated with other rings. The electron-withdrawing nature of the sulfonyl group can influence the regioselectivity of cycloaddition reactions or facilitate intramolecular cyclization reactions after modification of the pyrrole ring or the nitrophenyl group.
Construction of Complex Polycyclic Scaffolds (e.g., Benzothiazepines, Benzimidazoles)
The utility of this compound extends to the synthesis of complex polycyclic scaffolds with significant pharmacological interest, such as benzothiazepines and benzimidazoles. nih.govnih.gov
A notable application is in the synthesis of pyrrolo[2,1-d] ontosight.aimdpi.combenzothiazepine (B8601423) derivatives. chemicalbook.com The 2-nitrophenylsulfonyl moiety is critical in these syntheses. The nitro group can be chemically reduced to an amino group, which can then participate in intramolecular cyclization reactions. This strategy allows for the construction of the fused benzothiazepine ring system, a scaffold found in various biologically active compounds. For example, derivatives of 6-(p-Nitrophenyl)pyrrolo[2,1-d] ontosight.aimdpi.combenzothiazepine 5,5-dioxide have been synthesized utilizing precursors related to N-sulfonylpyrroles. chemicalbook.com
While direct synthesis of benzimidazoles from this compound is less commonly documented, the general strategy involving the reduction of the ortho-nitro group to an amine provides a plausible and established pathway. mdpi.com This in-situ generated aniline (B41778) derivative can then undergo condensation and cyclization with an appropriate one-carbon synthon (like an aldehyde or carboxylic acid) to form the benzimidazole (B57391) ring fused to the sulfonyl moiety. mdpi.comnih.govresearchgate.net This approach is analogous to established syntheses of other fused heterocycles, such as triazolo[1,5-a]quinoxalines and 1,2,3-triazolobenzo ontosight.aimdpi.comdiazepines, which rely on the transformation of a 2-nitroaryl group. mdpi.com
Strategies for N-Functionalization and Pyrrole Ring Diversification
The 2-nitrophenylsulfonyl group serves as an excellent platform for N-functionalization and subsequent diversification of the pyrrole ring. The sulfonyl group itself represents a key functionalization, activating the pyrrole ring for further reactions. researchgate.net
Strategies for diversification often involve reactions at the carbon atoms of the pyrrole ring. The electron-withdrawing effect of the N-sulfonyl group can direct electrophilic substitution or facilitate metallation at specific positions of the pyrrole ring, allowing for the introduction of a wide variety of substituents. Furthermore, the sulfonyl pyrrole unit itself can be seen as a versatile synthetic linchpin. Recent studies have shown that sulfonyl pyrroles can undergo various transformations through chemical, electrochemical, and photochemical pathways, enabling the cleavage of the S-N bond and subsequent functionalization to generate a variety of other sulfonamide-derived products. researchgate.net This demonstrates that the N-sulfonyl group is not merely a passive protecting group but an active participant in the diversification of the molecule.
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of sulfonyl pyrroles, including this compound, has led to their use in the development of novel synthetic methodologies. They are introduced as "synthetic linchpins" for the functionalization of primary sulfonamides, a class of compounds that are often difficult to transform. researchgate.net This methodology leverages the pyrrole unit as a temporary activating group that can be cleaved under specific photoredox or electrochemical conditions to generate a reactive sulfinate intermediate. This intermediate can then be trapped with various electrophiles, providing a new route to functionalized sulfones and other sulfur-containing compounds. researchgate.net The development of such methods highlights the potential of N-sulfonylpyrroles to inspire new approaches to bond formation and functional group interconversion in organic synthesis.
Role in Multi-Step Organic Transformations
In the context of multi-step organic transformations, this compound acts as a crucial intermediate in the synthesis of complex target molecules, particularly those with pharmaceutical applications. rsc.org Its role is often to introduce the pyrrole heterocycle in a protected and activated form early in a synthetic sequence.
For instance, in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors, 1-arylsulfonyl-1H-pyrroles serve as the core scaffold. scispace.com The synthesis involves multiple steps, including the initial formation of the N-sulfonylpyrrole, followed by functionalization of the pyrrole ring (e.g., acylation, alkylation) and potentially the aryl ring of the sulfonyl group. The 2-nitrophenylsulfonyl group offers the additional advantage of having the nitro group, which can be transformed at a later stage to introduce further complexity or to modulate the biological activity of the final compound. This strategic use in multi-step synthesis underscores the compound's importance as a versatile building block for constructing molecules with significant biological and material science applications. rsc.orgontosight.ai
Q & A
Basic: What synthetic methods are commonly used to prepare 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole?
Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes with pyrrole derivatives. A key method involves using formic acid derivatives (e.g., HCO₂H) as CO surrogates to facilitate nitro group reduction and sulfonyl bond formation . Alternative approaches include condensation reactions with oxidizing agents like chloranil in refluxing xylene, followed by purification via flash column chromatography (hexane/ethyl acetate) . Yields typically range from 66% to 85%, depending on substituent effects and reaction conditions .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on 1H-NMR and 13C-NMR spectroscopy. Key spectral features include:
- 1H-NMR : Pyrrole protons resonate at δ 6.23–6.91 ppm (multiplet patterns with J = 2.7–3.5 Hz), while the sulfonyl-linked aromatic protons appear at δ 7.07–7.32 ppm .
- 13C-NMR : The sulfonyl carbon (C-SO₂) appears at ~135–140 ppm, and the nitrophenyl carbons show distinct splitting due to para-substitution .
Complementary techniques like FT-IR (e.g., υ ~1518 cm⁻¹ for NO₂ stretching ) and X-ray crystallography (for bond-length validation, e.g., C–S = 1.76 Å ) are also critical.
Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Answer:
Discrepancies often arise from solvent effects , tautomerism , or rotameric equilibria . Mitigation strategies include:
- Solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
- 2D NMR : Use COSY and HSQC to assign overlapping signals (e.g., distinguishing pyrrole C–H couplings from aryl protons) .
- X-ray crystallography : Resolve ambiguities by correlating spectral data with crystallographic bond parameters (e.g., dihedral angles between the sulfonyl and pyrrole groups ).
Advanced: What strategies improve regioselectivity in sulfonylation reactions targeting 1H-pyrrole derivatives?
Answer:
Regioselectivity is controlled by:
- Directing groups : Electron-donating substituents (e.g., methyl at C-2) direct sulfonylation to the less hindered position. For example, 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole shows selective sulfonation at C-3 due to steric shielding .
- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) favor para-substitution on the nitrophenyl ring .
- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for thermodynamically favored products .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of nitroarene vapors.
- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can reaction yields be optimized for this compound synthesis?
Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., dppf) to enhance turnover .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nitro group activation .
- Purification : Use gradient elution in flash chromatography (hexane → ethyl acetate) to isolate high-purity product (>95%) .
Advanced: How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) deactivate the pyrrole ring, requiring harsher conditions (e.g., 100°C, 24 hr) for Suzuki-Miyaura coupling .
- Steric effects : Bulky substituents on the nitrophenyl ring hinder π-π stacking, reducing catalytic efficiency. Use smaller arylboronic acids (e.g., phenyl vs. mesityl) to improve yields .
Basic: What analytical techniques are used to assess the purity of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- GC-MS : Monitor volatile byproducts (e.g., residual solvents) using polar columns (e.g., DB-5) .
- Elemental analysis : Validate C, H, N, S content (±0.3% of theoretical values) .
Advanced: How can computational modeling aid in designing derivatives of this compound?
Answer:
- DFT calculations : Predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes with sulfonyl-binding pockets) .
Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?
Answer:
The sulfonyl group stabilizes the pyrrole ring via resonance effects , delocalizing electron density and reducing protonation at the nitrogen. Nitro groups further enhance stability by withdrawing electrons, as shown in analogs like 1-(2-Nitrophenyl)pyrrolidine . Acidic hydrolysis studies (pH 1–3) confirm degradation only above 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
